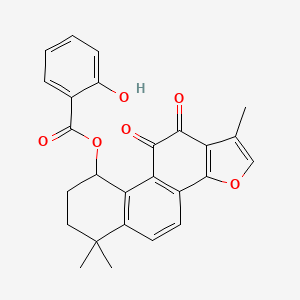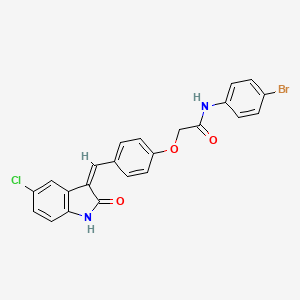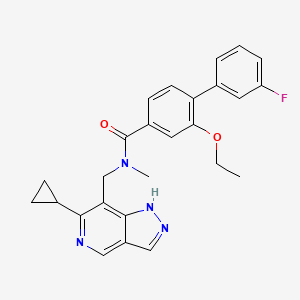
Garcilatelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Garcilatelic acid is a naturally occurring compound isolated from the tropical plant Garcinia lateriflora . It belongs to the class of caged-xanthones and has shown significant antiproliferative activity against various tumor cell lines, including A549, MDA-MB-231, MCF-7, KB, and KB-VIN . The compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Garcilatelic acid can be synthesized through a series of organic reactions involving the precursor compounds found in Garcinia lateriflora. The extraction process typically involves the use of solvents like methanol and dichloromethane (CH₂Cl₂) to isolate the compound from the plant material .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia lateriflora using a combination of solvent extraction and chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Garcilatelic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed:
Scientific Research Applications
Garcilatelic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules.
Biology: The compound is studied for its antiproliferative effects on tumor cell lines.
Medicine: this compound shows promise as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: It is used in the development of pharmaceuticals and other therapeutic agents
Mechanism of Action
Garcilatelic acid exerts its effects primarily through the inhibition of cell proliferation. It targets specific molecular pathways involved in cell growth and division, leading to apoptosis (programmed cell death) in cancer cells. The compound interacts with various cellular proteins and enzymes, disrupting their normal function and thereby inhibiting tumor growth .
Comparison with Similar Compounds
Garcilatelic acid is unique among caged-xanthones due to its potent antiproliferative activity. Similar compounds include:
Gambogefic acids B–E: These are also caged-xanthones isolated from Garcinia lateriflora with similar anticancer properties.
Garcilatelibiphenyls A–D: These biphenyl derivatives share structural similarities with this compound and exhibit comparable biological activities.
Properties
Molecular Formula |
C33H36O8 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(E)-4-[(1S,2S,17R,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(2-methylbut-3-en-2-yl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid |
InChI |
InChI=1S/C33H36O8/c1-9-29(3,4)22-25-18(11-12-30(5,6)39-25)23(34)21-24(35)19-14-17-15-20-31(7,8)41-32(27(17)36,13-10-16(2)28(37)38)33(19,20)40-26(21)22/h9-12,14,17,20,34H,1,13,15H2,2-8H3,(H,37,38)/b16-10+/t17-,20-,32-,33+/m0/s1 |
InChI Key |
MBENYWBYGGOHPB-IETUPHROSA-N |
Isomeric SMILES |
C/C(=C\C[C@]12C(=O)[C@@H]3C[C@H]([C@]14C(=C3)C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)C)C(C)(C)C=C)C(O2)(C)C)/C(=O)O |
Canonical SMILES |
CC(=CCC12C(=O)C3CC(C14C(=C3)C(=O)C5=C(O4)C(=C6C(=C5O)C=CC(O6)(C)C)C(C)(C)C=C)C(O2)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
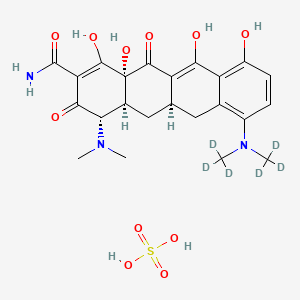
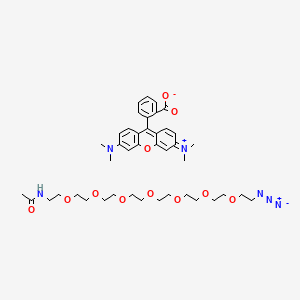

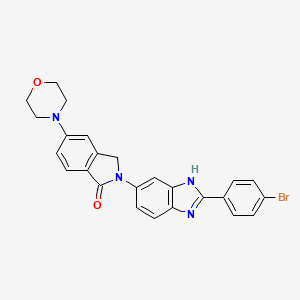
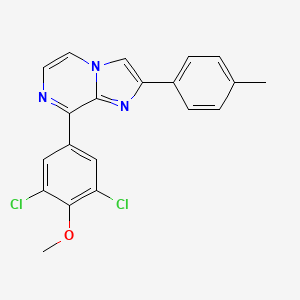
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
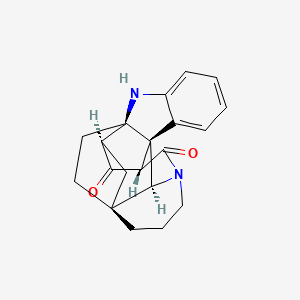
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
